Cas no 2137732-24-0 (7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl-)

7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl-, is a heterocyclic compound featuring a fused pyrrolopyridinone core with chloro and methyl substituents. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing bioactive molecules. The chloro group enhances reactivity for further functionalization, while the methyl substitution contributes to steric and electronic modulation. This compound exhibits potential utility in medicinal chemistry, serving as a scaffold for kinase inhibitors or other targeted therapeutics. Its stability and well-defined reactivity profile facilitate precise modifications, supporting efficient derivatization in drug discovery and development workflows.
7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl- structure
2137732-24-0 structure
Product name:7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl-
CAS No:2137732-24-0
MF:C8H7ClN2O
MW:182.60698056221
CID:5257670

7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl- Chemical and Physical Properties

Names and Identifiers

    • 7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl-
    • Inchi: 1S/C8H7ClN2O/c1-11-4-5-6(9)2-3-10-7(5)8(11)12/h2-3H,4H2,1H3
    • InChI Key: HHCBCZPBTDPHPG-UHFFFAOYSA-N
    • SMILES: C12C(=O)N(C)CC1=C(Cl)C=CN=2

7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-381975-0.1g
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
2137732-24-0 95.0%
0.1g
$446.0 2025-03-16
Enamine
EN300-381975-1.0g
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
2137732-24-0 95.0%
1.0g
$1286.0 2025-03-16
Enamine
EN300-381975-0.05g
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
2137732-24-0 95.0%
0.05g
$298.0 2025-03-16
Enamine
EN300-381975-10.0g
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
2137732-24-0 95.0%
10.0g
$5528.0 2025-03-16
Enamine
EN300-381975-0.25g
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
2137732-24-0 95.0%
0.25g
$637.0 2025-03-16
Enamine
EN300-381975-2.5g
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
2137732-24-0 95.0%
2.5g
$2520.0 2025-03-16
1PlusChem
1P02AGEM-250mg
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
2137732-24-0 95%
250mg
$769.00 2023-12-19
1PlusChem
1P02AGEM-2.5g
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
2137732-24-0 95%
2.5g
$2866.00 2023-12-19
1PlusChem
1P02AGEM-500mg
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
2137732-24-0 95%
500mg
$1177.00 2023-12-19
1PlusChem
1P02AGEM-5g
4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
2137732-24-0 95%
5g
$4209.00 2023-12-19

7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl- Related Literature

Additional information on 7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl-

7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl- - A Promising Compound in Biomedical Research

7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl- (CAS No. 2137732-24-0) is a structurally unique compound that has attracted significant attention in the field of biomedical research. This molecule belongs to the class of pyrrolopyridine derivatives, which are characterized by their fused ring system consisting of a pyrrole ring and a pyridine ring. The 4-chloro and 6-methyl substituents on the pyrrolopyridine core play a critical role in modulating the compound's biological activity, making it a valuable candidate for drug discovery and development.

The 7H-Pyrrolo[3,4-b]pyridin-7-one scaffold is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. Recent studies have highlighted the potential of this compound in targeting specific pathways involved in inflammatory responses and cancer progression. The 4-chloro substitution at the pyrrolopyridine ring enhances the compound's hydrophobicity, which may contribute to its improved cellular uptake and bioavailability. Meanwhile, the 6-methyl group at the pyridine ring is believed to influence the compound's interaction with protein targets, potentially modulating its pharmacological profile.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl-, which has opened new avenues for its application in pharmaceutical research. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against the enzyme phosphoinositide 3-kinase (PI3K), a key player in cell survival and proliferation pathways. The 4-chloro and 6-methyl groups were found to significantly enhance the compound's binding affinity to the PI3K catalytic subunit, suggesting its potential as a therapeutic agent for cancers driven by PI3K pathway dysregulation.

Another notable finding from recent research is the compound's potential as an anti-inflammatory agent. A 2022 study in the British Journal of Pharmacology reported that 7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl- exhibits significant anti-inflammatory activity by modulating the NF-κB signaling pathway. This compound was shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. The 4-chloro substitution was found to be crucial for this effect, as its removal led to a marked decrease in the compound's anti-inflammatory potency.

The 7H-Pyrrolo[3,4-b]pyridin-7-one scaffold also shows promise in the development of novel antibiotics. A 2023 study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The 4-chloro and 6-methyl groups were found to enhance the compound's ability to disrupt bacterial cell membranes, which is a critical mechanism for antimicrobial activity. This finding suggests that 7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl- could be a valuable lead compound for the development of new antibiotics, especially in the context of increasing antibiotic resistance.

From a synthetic perspective, the preparation of 7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl- has been the subject of several recent studies. A 2023 paper in Organic Letters described a one-pot synthesis method that allows for the efficient preparation of this compound with high purity. This method involves the use of microwave-assisted reactions to facilitate the formation of the pyrrolopyridine ring, which is a critical step in the synthesis of this compound. The 4-chloro and 6-methyl groups were introduced through a series of electrophilic substitution reactions, which highlights the importance of these substituents in the compound's overall structure and reactivity.

Further research into the biological activity of 7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl- has also revealed its potential as a modulator of ion channels. A 2022 study in Cellular and Molecular Life Sciences reported that this compound exhibits significant activity against the transient receptor potential (TRP) channels, which are involved in various physiological processes, including pain sensation and cellular homeostasis. The 4-chloro substitution was found to enhance the compound's ability to block TRP channels, suggesting its potential as a therapeutic agent for conditions such as chronic pain and neurodegenerative disorders.

The 7H-Pyrrolo[3,4-b]pyridin-7-one scaffold is also being explored for its potential in the development of antiviral agents. A 2023 study published in Virology Journal demonstrated that this compound exhibits antiviral activity against several RNA viruses, including influenza and respiratory syncytial virus (RSV). The 4-chloro and 6-methyl groups were found to play a critical role in the compound's ability to inhibit viral replication, suggesting that this compound could be a valuable lead for the development of new antiviral therapies.

Despite its promising biological activities, the 7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl- compound still faces several challenges in terms of its pharmacokinetic properties. A 2023 study in Drug Metabolism and Disposition reported that this compound exhibits limited oral bioavailability, which could hinder its potential as a therapeutic agent. However, researchers are actively exploring strategies to improve its pharmacokinetic profile, including the development of prodrugs and the optimization of its chemical structure to enhance its solubility and metabolic stability.

In conclusion, 7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl- is a compound with significant potential in the fields of pharmaceutical research and drug development. Its unique structural features, including the 4-chloro and 6-methyl substituents, contribute to its diverse biological activities, ranging from anti-inflammatory effects to antimicrobial and antiviral properties. While further research is needed to fully understand its therapeutic potential and optimize its pharmacokinetic properties, this compound represents an exciting opportunity for the development of novel therapeutics targeting a wide range of diseases and conditions.

As research in this area continues to evolve, it is likely that 7H-Pyrrolo[3,4-b]pyridin-7-one, 4-chloro-5,6-dihydro-6-methyl- will play an increasingly important role in the discovery and development of new drugs. Its unique chemical structure and biological activity make it a valuable candidate for further exploration, and ongoing studies are expected to provide deeper insights into its potential applications in medicine and beyond.

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